molecular formula C25H26O4 B1262896 Corylifol A CAS No. 775351-88-7

Corylifol A

货号: B1262896
CAS 编号: 775351-88-7
分子量: 390.5 g/mol
InChI 键: ZBHUUXLHDOUMKM-REZTVBANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Phase I Metabolism: Oxidative Reactions

Corylifol A is primarily metabolized via oxidation catalyzed by cytochrome P450 (CYP) enzymes. Three oxidized metabolites (M1–M3) have been identified in human liver microsomes (HLM) and recombinant CYP systems .

Key Findings:

  • Enzymatic Contributions :

    • CYP3A4, CYP2C8, and CYP2C9 are the major isoforms responsible for oxidation.

    • CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP2E1, and CYP3A5 exhibit minimal activity.

Kinetic Parameters:

MetaboliteEnzymeKm (μM)Vmax (pmol/min/mg)CLint (μL/min/mg)
M1CYP3A412.345.23.68
M2CYP2C88.732.13.69
M3CYP2C910.528.92.75

Analytical Methods :

  • Metabolites were characterized using UHPLC-Q-TOF-MS with a BEH C18 column (2.1 × 50 mm, 1.7 μm).

  • Gradient elution: 10–100% acetonitrile (0.1% formic acid) over 4 minutes .

Phase II Metabolism: Glucuronidation

This compound undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs), forming two glucuronide conjugates (M4–M5) .

Key Findings:

  • Enzymatic Contributions :

    • UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 are the primary isoforms involved.

    • UGT1A4, UGT1A6, UGT1A10, UGT2B7, and UGT2B15 show negligible activity.

Kinetic Parameters:

MetaboliteEnzymeKm (μM)Vmax (pmol/min/mg)CLint (μL/min/mg)
M4UGT1A115.818.41.16
M5UGT1A99.222.72.47

Reaction Conditions :

  • Incubation: Tris-HCl buffer (pH 7.4), MgCl₂ (300 mM), alamethicin (22 μg/mL), UDPGA (3.5 mM).

  • Termination: Cold acetonitrile; analysis via UHPLC-PDA .

Efflux Transporters in Disposition

This compound and its metabolites are substrates for efflux transporters, influencing bioavailability:

  • MRP2 and BCRP mediate biliary excretion.

  • Chemical inhibition (e.g., MK-571 for MRP2, Ko143 for BCRP) reduces metabolite efflux by 40–60% .

Implications of Metabolic Pathways

  • Bioavailability : Poor oral bioavailability (≤15%) due to extensive first-pass metabolism via oxidation and glucuronidation .

  • Drug Interactions : Potential inhibition/induction risks with CYP3A4/2C8/2C9 substrates (e.g., anticoagulants, statins).

科学研究应用

Muscle Health and Myogenesis

Muscle Atrophy Prevention

Corylifol A has been shown to play a crucial role in preventing muscle atrophy, particularly in conditions induced by dexamethasone and cancer cachexia. Research indicates that it enhances myogenesis by activating myoblast differentiation and suppressing muscle degradation.

  • Mechanism of Action : this compound promotes the expression of myogenic regulatory factors such as MyoD and myogenin, which are essential for muscle cell differentiation. It also activates the p38 MAPK signaling pathway, which is vital for myogenic processes .
  • Case Study : In a study involving C2C12 mouse skeletal myoblasts, this compound treatment resulted in a significant increase in multinucleated myotubes and expression of myogenic markers compared to control groups treated with dexamethasone. The findings demonstrated that this compound effectively protects against dexamethasone-induced myotube loss .
Study Condition Dosage Outcome
Study 1Dexamethasone-induced atrophy100 nMIncreased multinucleated myotubes
Study 2Cancer cachexia10 mg/kgPrevented weight loss and muscle wasting

Neuroprotective Effects

This compound exhibits neuroprotective properties, potentially beneficial for treating neurodegenerative diseases. It has been studied for its role in reducing anxiety and stress-related symptoms.

  • Mechanism of Action : The compound may exert its effects by modulating stress-induced biochemical pathways, including the regulation of α-synuclein levels and corticosterone in the brain .
  • Case Study : In an animal model of chronic stress, this compound administration led to a decrease in stress-induced corticosterone levels and improved behavioral outcomes, suggesting its potential as an anxiolytic agent .

Dermatological Applications

This compound is traditionally used in herbal medicine for skin conditions due to its anti-inflammatory and antimicrobial properties.

  • Skin Health Benefits : Studies have highlighted its efficacy in promoting skin health by enhancing wound healing and reducing inflammation. Its application in formulations targeting acne and other skin disorders is being explored.
  • Case Study : Research indicates that topical application of this compound can accelerate wound healing processes by promoting collagen synthesis and reducing oxidative stress in skin cells .

生物活性

Corylifol A (CYA) is a significant active compound derived from the traditional medicinal plant Psoralea corylifolia L. This compound has garnered attention due to its diverse biological activities, particularly in relation to muscle health, anti-inflammatory effects, and potential anticancer properties. This article reviews the current understanding of CYA's biological activity, supported by recent research findings and case studies.

This compound exhibits its biological effects through various mechanisms:

  • Myogenesis Enhancement : CYA has been shown to enhance myogenesis in C2C12 myoblasts, a mouse skeletal muscle cell line. Research indicates that CYA promotes muscle cell differentiation by activating the p38 MAPK pathway and increasing the transcriptional activity of MyoD, a key regulator of muscle differentiation .
  • Inhibition of Muscle Atrophy : CYA can ameliorate muscle atrophy induced by glucocorticoids like dexamethasone. It does this by inhibiting the TAOK1/p38-MAPK/FoxO3 signaling pathway, which is crucial for muscle wasting in conditions such as cancer cachexia .
  • Anti-inflammatory Effects : CYA has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It inhibits the expression of muscle-specific ubiquitin E3 ligases (MAFbx and MuRF1) and myostatin, thereby reducing inflammation and promoting muscle preservation .

2. Biological Activities

The biological activities of this compound are summarized in the following table:

Activity Description Reference
Myogenesis PromotionEnhances differentiation of myoblasts via p38 MAPK activation
Muscle Atrophy InhibitionReduces atrophy in dexamethasone-treated myotubes and cancer cachexia models
Anti-inflammatoryDecreases levels of pro-inflammatory cytokines and inhibits myostatin
Anticancer ActivityExhibits cytotoxic effects against liver cancer cell lines (HepG2, Hep3B)

3.1. Study on Muscle Atrophy

A study conducted on C26 tumor-bearing mice demonstrated that treatment with CYA significantly reduced muscle wasting associated with cancer cachexia. The administration of CYA resulted in preserved skeletal muscle mass and improved grip strength compared to untreated controls .

3.2. Myogenic Potential

In a separate study focusing on myogenic potential, CYA was found to increase MyoD transactivation by 2.3-fold compared to controls in vitro, indicating its strong capability to promote muscle cell differentiation .

4. Pharmacokinetics and Bioavailability

Despite its promising biological activities, this compound exhibits poor bioavailability due to extensive metabolism in the liver. Studies have identified several metabolites produced by cytochrome P450 enzymes during its metabolism, which may influence its therapeutic efficacy . The pharmacokinetic profile indicates that the maximum plasma concentration (Cmax) of CYA is low after oral administration, suggesting that formulations enhancing its bioavailability could be beneficial for therapeutic applications.

5. Conclusion

This compound shows significant potential as a therapeutic agent for muscle-related disorders and inflammatory conditions due to its ability to enhance myogenesis and inhibit muscle atrophy pathways. Further research is needed to explore its pharmacokinetics and develop strategies to improve its bioavailability for clinical use.

常见问题

Basic Research Questions

Q. How is Corylifol A structurally characterized, and what analytical methods are essential for its identification?

this compound is identified using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, HR-ESI-MS, and UV/IR spectroscopy. Structural elucidation involves comparing experimental data with literature values and validating through HMBC, COSY, and NOESY correlations for stereochemical assignments. For novel derivatives, X-ray crystallography or computational modeling may supplement traditional methods .

Q. What are the primary biological activities of this compound in preclinical studies?

this compound exhibits STAT3 inhibition (IC₅₀ = 0.81 μM in Hep3B cells), radioprotective effects in HBL-100 and MCF-7 cells, and dose-dependent inhibition of SARS-CoV PLpro (IC₅₀ = 4.2–38.4 μM). It also acts as a potent hCE2 inhibitor (Ki = 0.62–3.89 μM). These activities are validated via luciferase reporter assays, Western blotting (STAT3 phosphorylation), and enzymatic inhibition assays .

Q. What experimental models are commonly used to study this compound’s pharmacological effects?

In vitro models include cancer cell lines (e.g., Hep3B for STAT3, HBL-100/MCF-7 for radioprotection) and enzyme inhibition assays (e.g., SARS-CoV PLpro, hCE2). Dose-response curves and controls (e.g., IL-6 stimulation for STAT3 activation) are critical. For in vivo validation, murine models (e.g., SAMP8 mice for cognitive studies) are employed, requiring rigorous dose optimization and pharmacokinetic profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

Variability in IC₅₀ values may arise from differences in assay conditions (e.g., cell passage number, incubation time) or compound purity. To address this, standardize protocols:

  • Use authenticated cell lines with consistent culture conditions.
  • Validate compound purity via HPLC (>95%) and quantify batch-to-batch variability.
  • Include positive controls (e.g., STA-21 for STAT3 inhibition) to calibrate assays .

Q. What strategies are effective for optimizing this compound’s bioavailability and target specificity?

Bioavailability enhancement involves structural derivatization (e.g., glucosylation using UDP-glycosyltransferases like YjiC) to improve solubility. Target specificity is addressed via:

  • Computational docking to identify binding motifs (e.g., STAT3 SH2 domain).
  • Off-target screening (e.g., UGT isoforms, hCE2) to assess selectivity.
  • Prodrug designs to mitigate rapid metabolism in hepatic models .

Q. How can this compound’s radioprotective and STAT3-inhibitory effects be reconciled in therapeutic applications?

Mechanistic studies are required to determine if radioprotection (via antioxidant pathways) and STAT3 inhibition (via JAK/STAT signaling) are independent or synergistic. Approaches include:

  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment.
  • Co-administration with pathway-specific inhibitors (e.g., JAK inhibitors) to isolate effects.
  • In vivo validation in radiation-induced injury models with STAT3 knockout controls .

Q. What methodologies are recommended for isolating this compound from natural sources like Psoralea corylifolia?

Extraction involves ethanol or methanol maceration followed by chromatographic purification (e.g., silica gel, HPLC). Key steps:

  • Solvent optimization (e.g., 70% ethanol for higher yield).
  • TLC/HPLC-guided fractionation to track target compounds.
  • NMR dereplication to avoid redundant isolation of known compounds .

Q. How do researchers address this compound’s potential off-target interactions with metabolic enzymes like hCE2?

Screen against panels of esterases and cytochrome P450 isoforms using fluorometric assays. For hCE2-specific inhibition:

  • Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition modality (competitive/uncompetitive).
  • Validate physiological relevance using liver microsomes or primary hepatocytes.
  • Cross-check with clinical databases (e.g., DrugBank) to predict drug-drug interaction risks .

Q. Methodological Best Practices

Q. What statistical and reproducibility frameworks are critical for this compound studies?

  • Use ANOVA with post-hoc tests for multi-group comparisons (e.g., dose-response experiments).
  • Adhere to the ARRIVE guidelines for in vivo studies, including blinding and randomization.
  • Deposit raw data (e.g., NMR spectra, dose-response curves) in repositories like Zenodo for peer validation .

Q. How should researchers design studies to explore this compound’s cross-disciplinary applications (e.g., oncology vs. radioprotection)?

  • Establish clear hypotheses (e.g., "this compound attenuates STAT3-driven metastasis while mitigating radiation-induced DNA damage").
  • Utilize multi-omics integration (proteomics for signaling pathways, metabolomics for redox status).
  • Collaborate with radiobiologists and oncologists to align experimental endpoints with clinical relevance .

属性

IUPAC Name

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHUUXLHDOUMKM-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345950
Record name Corylifol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775351-88-7
Record name Corylifol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。